molecular formula C18H39N3 B13768823 Hexahydro-1,3,5-tripentyl-1,3,5-triazine CAS No. 51570-89-9

Hexahydro-1,3,5-tripentyl-1,3,5-triazine

Cat. No.: B13768823
CAS No.: 51570-89-9
M. Wt: 297.5 g/mol
InChI Key: AOMYRTQIBYSIAR-UHFFFAOYSA-N
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Description

Hexahydro-1,3,5-tripentyl-1,3,5-triazine is a triazine derivative characterized by three pentyl (-C₅H₁₁) substituents attached to a hexahydro-1,3,5-triazine core. These analogs exhibit diverse physicochemical properties and applications, ranging from explosives to industrial biocides.

Properties

CAS No.

51570-89-9

Molecular Formula

C18H39N3

Molecular Weight

297.5 g/mol

IUPAC Name

1,3,5-tripentyl-1,3,5-triazinane

InChI

InChI=1S/C18H39N3/c1-4-7-10-13-19-16-20(14-11-8-5-2)18-21(17-19)15-12-9-6-3/h4-18H2,1-3H3

InChI Key

AOMYRTQIBYSIAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CN(CN(C1)CCCCC)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydro-1,3,5-triazines, including hexahydro-1,3,5-tripentyl-1,3,5-triazine, are typically synthesized through the condensation of primary amines with formaldehyde. The general reaction involves the following steps:

    Condensation Reaction: Primary amines react with formaldehyde to form intermediate imines.

    Cyclization: The imines undergo cyclization to form the hexahydro-1,3,5-triazine ring.

For this compound, the specific reaction involves the use of pentylamine and formaldehyde under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.

    Purification: The crude product is purified through distillation or recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1,3,5-tripentyl-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atoms in the triazine ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Synthesis

Hexahydro-1,3,5-tripentyl-1,3,5-triazine can serve as an intermediate in the synthesis of other chemical compounds. Its structure allows it to react with various electrophiles and nucleophiles, making it a versatile building block in organic synthesis. The compound can be synthesized through the condensation of primary amines with formaldehyde, leading to derivatives that can be further functionalized for specific applications .

Anticancer Activity

Research indicates that derivatives of 1,3,5-triazine exhibit significant anticancer properties. Substituted triazines have been developed as potential chemotherapeutic agents due to their ability to interfere with cancer cell proliferation. Studies have shown that specific derivatives possess remarkable antitumor activities and some have progressed to clinical trials .

Antimicrobial Properties

This compound and its derivatives have demonstrated antimicrobial activity against various pathogens. This makes them candidates for development into new antibiotics or antifungal agents .

Biodegradation Studies

The environmental impact of hexahydro-1,3,5-triazine compounds has been a focus of research due to their potential contamination in soil and water systems. Certain bacterial strains have been identified as capable of degrading triazine compounds effectively. For instance, studies on the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) reveal that specific anaerobic bacteria can metabolize these compounds under controlled conditions . This research is crucial for developing bioremediation strategies for contaminated sites.

Material Science

This compound has potential applications in material science due to its unique structural properties. Its ability to form stable complexes with metals could lead to innovations in catalysis or the development of new materials with specific electronic or optical properties.

Explosive Chemistry

As a derivative of triazine compounds like RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine), this compound may also find applications in explosive formulations. The stability and energy output characteristics of triazines make them suitable for military and industrial explosives .

Mechanism of Action

The mechanism of action of hexahydro-1,3,5-tripentyl-1,3,5-triazine involves its interaction with molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with DNA: Intercalate into DNA strands, affecting replication and transcription processes.

    Modulate Signaling Pathways: Influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The hexahydrotriazine core allows for functionalization with substituents that dictate compound behavior. Below is a comparative analysis of key analogs, supported by empirical data from the evidence.

Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)

  • Substituents: Nitro (-NO₂) groups.
  • Molecular Formula : C₃H₆N₆O₆.
  • Molecular Weight : 222.12 g/mol.
  • CAS RN : 121-82-4.
  • Applications : High-energy explosive in munitions and rocket propellants .
  • Key Properties :
    • Melting point: 204°C; crystal density: 1.83 g/cm³ .
    • Oxygen balance: -22% (contributes to explosive power).
  • Aerobic biodegradation observed via microbial consortia (e.g., Rhodococcus spp.) .

Hexahydro-1,3,5-tris(3-methoxypropyl)-1,3,5-triazine

  • Substituents : 3-Methoxypropyl (-OCH₂CH₂CH₃).
  • Molecular Formula : C₁₅H₃₃N₃O₃.
  • Molecular Weight : 303.44 g/mol.
  • CAS RN : 3960-05-2.
  • Key Properties: Hydrophobic due to methoxypropyl chains, likely influencing solubility in nonpolar solvents.
  • Toxicity: No direct data available .

Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine

  • Substituents : 2-Hydroxyethyl (-CH₂CH₂OH).
  • Molecular Formula : C₉H₂₁N₃O₃.
  • Molecular Weight : 219.29 g/mol.
  • CAS RN : 4719-04-4.
  • Applications : Biocide in metalworking fluids and preservatives (e.g., NUOSEPT 78) .
  • Key Properties :
    • Water-soluble due to hydroxyl groups; used in aqueous formulations.
  • Toxicity : Low acute toxicity (LD₅₀ >338 mg/kg in rodents) .

Hexahydro-1,3,5-triphenyl-1,3,5-triazine

  • Substituents : Phenyl (-C₆H₅).
  • Molecular Formula : C₂₁H₂₁N₃.
  • Molecular Weight : 315.42 g/mol.
  • CAS RN : 91-78-1.
  • Key Properties :
    • Aromatic substituents enhance thermal stability but reduce reactivity.
  • Toxicity: Limited data; likely low environmental mobility due to hydrophobicity .

Hexahydro-1,3,5-trinitroso-1,3,5-triazine

  • Substituents: Nitroso (-NO).
  • Molecular Formula : C₃H₆N₆O₃.
  • Molecular Weight : 174.12 g/mol.
  • CAS RN: Not provided.
  • Applications : Degradation byproduct of RDX .
  • Toxicity : Moderate toxicity (LD₅₀ = 338 mg/kg in juvenile rodents) .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight CAS RN Applications Toxicity/Environmental Impact
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) Nitro (-NO₂) C₃H₆N₆O₆ 222.12 121-82-4 Explosives, propellants Carcinogen; groundwater contaminant
Hexahydro-1,3,5-tris(3-methoxypropyl)-triazine 3-Methoxypropyl C₁₅H₃₃N₃O₃ 303.44 3960-05-2 Synthesis intermediate No data
Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine 2-Hydroxyethyl C₉H₂₁N₃O₃ 219.29 4719-04-4 Biocide, preservative Low toxicity (LD₅₀ >338 mg/kg)
Hexahydro-1,3,5-triphenyl-triazine Phenyl C₂₁H₂₁N₃ 315.42 91-78-1 Chemical intermediate No data
Hexahydro-1,3,5-trinitroso-triazine Nitroso (-NO) C₃H₆N₆O₃ 174.12 N/A RDX degradation byproduct Moderate toxicity (LD₅₀ = 338 mg/kg)

Substituent-Driven Trends

  • Nitro Groups: Confer explosive properties (e.g., RDX) but increase environmental hazards due to recalcitrance and carcinogenicity .
  • Hydroxyethyl Groups : Enhance water solubility and biocompatibility, making derivatives suitable for preservatives .
  • Phenyl/Methoxypropyl Groups : Increase hydrophobicity, limiting environmental mobility but reducing biodegradability .
  • Nitroso Groups : Intermediate toxicity; associated with RDX degradation pathways .

Biological Activity

Hexahydro-1,3,5-tripentyl-1,3,5-triazine is a synthetic compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclic triazine structure with three pentyl substituents. This unique configuration may influence its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on cellular systems and potential therapeutic applications. Key areas of research include:

  • Antiviral Activity : Some derivatives of triazines have shown antiviral properties against various viruses. For instance, a related compound demonstrated significant anti-PVY (Potato virus Y) activity with notable curative and protective effects compared to established antiviral agents .
  • Neuroactivity : Research on similar compounds such as hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) has indicated that triazine derivatives can interact with neurotransmitter systems. RDX has been shown to induce seizure activity by antagonizing GABA receptors in zebrafish models . This suggests that this compound may also interact with neuroreceptors.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Interaction : Similar compounds have been shown to bind to neurotransmitter receptors such as GABA_A receptors. The binding affinity and interaction dynamics could be a focal point for further research.
  • Molecular Docking Studies : Computational studies can provide insights into the binding sites and interaction modes of this compound with target proteins.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralSignificant anti-PVY activity; curative effects noted
NeuroactivityInduces seizures via GABA receptor antagonism
Toxicological ImpactPotential carcinogenic effects observed in related compounds

Case Study: Antiviral Efficacy

In a study investigating the antiviral properties of triazine derivatives, this compound was evaluated alongside other compounds. The results indicated that certain structural modifications led to enhanced antiviral efficacy against PVY. The compound's ability to form hydrogen bonds with viral proteins was highlighted as a key factor in its activity .

Case Study: Neurotoxicity Assessment

Research on RDX has revealed significant neurotoxic effects when exposed to larval zebrafish. The study demonstrated that exposure to RDX led to increased motility and seizure-like behavior due to GABA_A receptor inhibition. This raises concerns about the neuroactive potential of other triazine derivatives like this compound .

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